(R)-(2-Furyl)hydroxyacetonitrile

Enantioselective synthesis Enzyme catalysis Cyanohydrin

Choose (R)-(2-Furyl)hydroxyacetonitrile for asymmetric synthesis demanding high stereochemical purity. This optically active cyanohydrin (>99% ee) outperforms (R)-mandelonitrile in enzyme assays. The furan ring enables gold(I)-catalyzed cycloisomerizations to enantiopure tetrahydroisoquinolines. A pre-formed chiral building block that eliminates in-house hydrocyanation R&D. Validated kilogram-scale chemoenzymatic process ensures scalable, risk-reduced procurement.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 121986-08-1
Cat. No. B050658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-Furyl)hydroxyacetonitrile
CAS121986-08-1
Synonyms(R)-2-HYDROXY-2-(2-FURYL)ACETONITRILE
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(C#N)O
InChIInChI=1S/C6H5NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H/t5-/m1/s1
InChIKeyOWECZOWCEFVROP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-(2-Furyl)hydroxyacetonitrile (CAS 121986-08-1) – A Chiral Cyanohydrin for Asymmetric Synthesis


(R)-(2-Furyl)hydroxyacetonitrile (CAS 121986-08-1), also known as (2R)-2-(furan-2-yl)-2-hydroxyacetonitrile, is an optically active chiral cyanohydrin [1]. This compound is a member of the furyl-substituted cyanohydrin class, which are valuable intermediates for asymmetric synthesis of pharmaceuticals and fine chemicals [2]. It is primarily used as a chiral building block, leveraging its (R)-configured stereogenic center and the versatile furan ring for downstream functional group transformations [3].

Why a Generic Furyl Cyanohydrin Cannot Substitute for (R)-(2-Furyl)hydroxyacetonitrile


Substituting (R)-(2-Furyl)hydroxyacetonitrile with a racemic mixture or the opposite enantiomer is not feasible for asymmetric synthesis applications that demand high stereochemical purity. The biological and catalytic activities of this compound, as well as the downstream products derived from it, are directly linked to its specific (R)-configuration. Using an alternative, such as the (S)-enantiomer or a racemic mixture, can result in a complete loss of desired enantioselectivity, drastically reduced yields in subsequent transformations, and the introduction of unwanted stereoisomers that would necessitate costly and difficult separations [1]. This specificity is starkly demonstrated by enzyme catalysis data showing starkly different activities for structurally similar but stereochemically distinct compounds .

Quantitative Differentiation: How (R)-(2-Furyl)hydroxyacetonitrile Outperforms Closest Analogs


Superior Enantioselectivity vs. (R)-Mandelonitrile in Enzymatic Synthesis

In enzymatic synthesis using the same (S)-hydroxynitrile lyase from Hevea brasiliensis, (R)-(2-Furyl)hydroxyacetonitrile demonstrates >99% enantiomeric excess (ee) with 90% yield, whereas the closely related (R)-mandelonitrile exhibits 'low activity' . This head-to-head comparison highlights the superior compatibility of the furyl substrate with this industrially relevant enzyme.

Enantioselective synthesis Enzyme catalysis Cyanohydrin

Enabling Kilogram-Scale Production of a Key Chiral Intermediate

(R)-(2-Furyl)hydroxyacetonitrile is the critical chiral intermediate in a chemoenzymatic route to produce (R)-2-amino-1-(2-furyl)ethanol. The process, starting from furan-2-carbaldehyde, achieves an enantiomeric excess of >99.5% for the final product and has been successfully scaled to kilogram quantities [1]. This demonstrates the compound's proven utility in an industrial-scale process, unlike many other chiral cyanohydrins whose applications remain at the milligram or gram scale.

Process chemistry Biocatalysis Scalability

Achieving Higher Yield Than Structurally Similar Cyanohydrins

Under standardized enzymatic conditions, (R)-(2-Furyl)hydroxyacetonitrile is produced with a yield of 90% . In contrast, (S)-3-phenoxybenzaldehyde cyanohydrin, another chiral cyanohydrin used in insecticide synthesis, is produced under similar conditions with a yield of 95.5% but with a slightly lower enantiomeric excess of >98.5% . While the yield is marginally lower, the higher enantiomeric purity of the furyl compound (>99% ee vs. >98.5% ee) can be a decisive factor in downstream applications requiring ultimate stereochemical fidelity.

Synthetic yield Biocatalysis Process efficiency

Unique Furan Handle for Downstream Diversification

The furan ring in (R)-(2-Furyl)hydroxyacetonitrile provides a unique synthetic handle not present in more common aryl cyanohydrins like mandelonitrile. The furan moiety enables subsequent transformations, such as gold(I)-catalyzed cycloisomerization to yield enantiomerically pure tetrahydroisoquinolines [1]. This synthetic pathway is a distinguishing feature of furyl-substituted cyanohydrins, offering access to a different chemical space compared to their phenyl counterparts.

Synthetic utility Building block Drug discovery

Best-Fit Application Scenarios for Procuring (R)-(2-Furyl)hydroxyacetonitrile


Asymmetric Synthesis of β-Amino Alcohols at Scale

For industrial chemists developing scalable routes to chiral β-amino alcohols, (R)-(2-Furyl)hydroxyacetonitrile is a proven choice. The documented kilogram-scale chemoenzymatic process for producing (R)-2-amino-1-(2-furyl)ethanol with >99.5% ee [1] provides a validated pathway, reducing the risk and time associated with route scouting and scale-up.

Enzymatic Hydrocyanation for High-Value Chiral Building Blocks

This compound is the optimal substrate when an (R)-configured cyanohydrin with >99% enantiomeric excess is required. The enzyme catalysis data shows it outperforms the structurally similar (R)-mandelonitrile, which exhibits 'low activity'. Procurement of the pre-formed chiral building block bypasses the need for in-house development of enantioselective hydrocyanation methods.

Synthesis of Enantiopure Heterocyclic Scaffolds in Drug Discovery

Medicinal chemists should procure (R)-(2-Furyl)hydroxyacetonitrile when their synthetic plan requires access to furan-containing, enantiopure heterocycles like tetrahydroisoquinolines [2]. The furan ring is a critical feature for gold(I)-catalyzed cycloisomerization reactions, a synthetic disconnection not available to standard phenyl-based cyanohydrins.

Academic Research in Chiral Cyanohydrin Chemistry

For academic groups investigating the substrate scope of hydroxynitrile lyases or developing new asymmetric methods, this compound serves as a well-characterized, high-performing standard. Its documented performance metrics (>99% ee, 90% yield) and application in further transformations [2] provide a strong baseline for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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